
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexane ring. The hydroxyl group (-OH) attached to the cyclohexane ring makes it an alcohol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the chlorination of 2-methyl-5-(prop-1-en-2-yl)cyclohexanol using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial production methods may also involve the use of advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexanols.
科学研究应用
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom and other substituents can participate in various chemical reactions, affecting the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
2-Chloro-2-methylcyclohexanol: Similar structure but lacks the prop-1-en-2-yl group.
2-Methyl-5-(prop-1-en-2-yl)cyclohexanol: Similar structure but lacks the chlorine atom.
2-Chloro-5-(prop-1-en-2-yl)cyclohexanol: Similar structure but lacks the methyl group.
Uniqueness
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to the presence of all three substituents (chlorine, methyl, and prop-1-en-2-yl) on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
103982-73-6 |
|---|---|
分子式 |
C10H17ClO |
分子量 |
188.69 g/mol |
IUPAC 名称 |
2-chloro-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H17ClO/c1-7(2)8-4-5-10(3,11)9(12)6-8/h8-9,12H,1,4-6H2,2-3H3 |
InChI 键 |
QUQBGXSGPVDGSW-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1CCC(C(C1)O)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
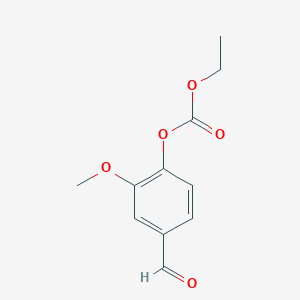
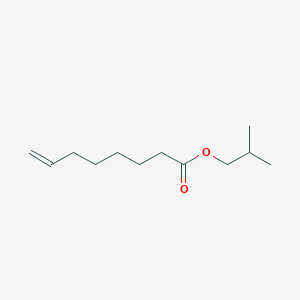
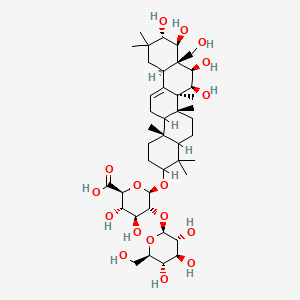
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
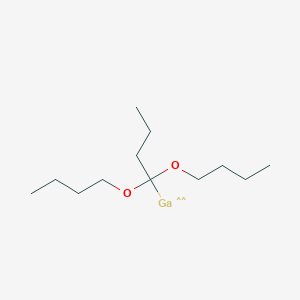
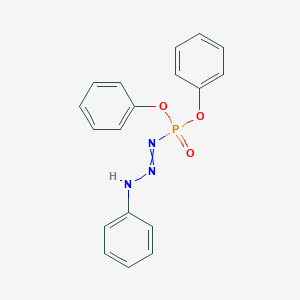
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)


![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)


![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)
